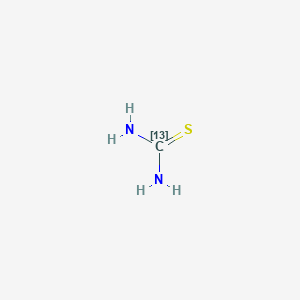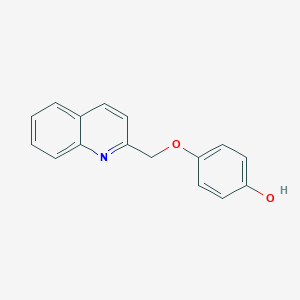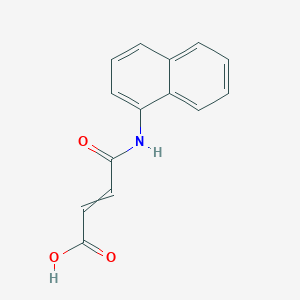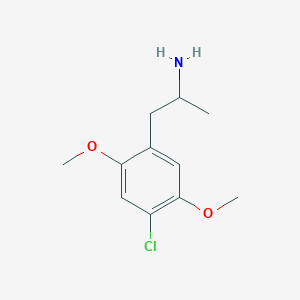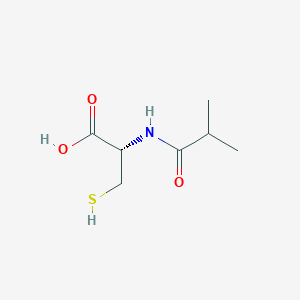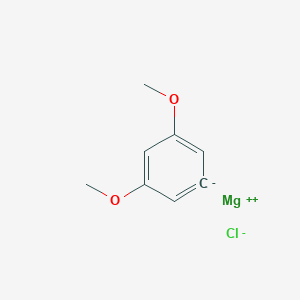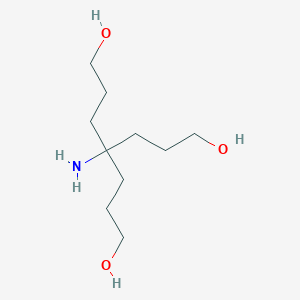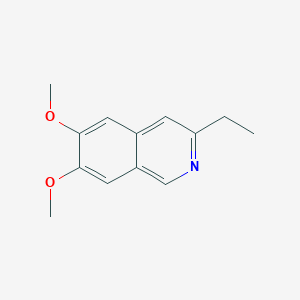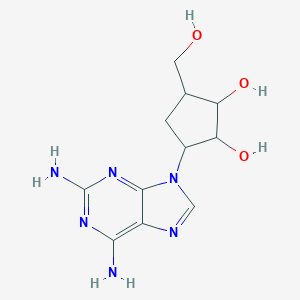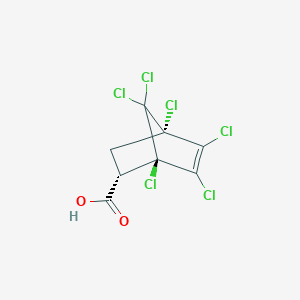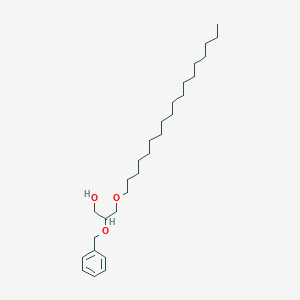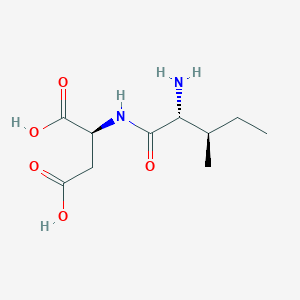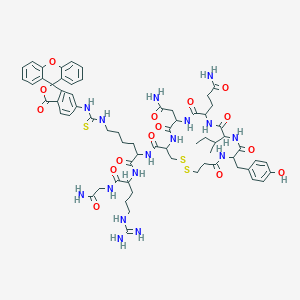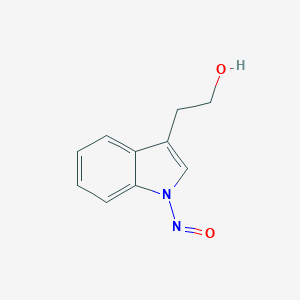
1-Nitrosotryptophol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosotryptophol (1-NTP) is a naturally occurring compound that belongs to the family of tryptophan derivatives. It is a nitrosated product of tryptophol, which is produced by the fermentation of tryptophan by yeast. 1-NTP has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 1-Nitrosotryptophol is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and reactive oxygen species. Additionally, 1-Nitrosotryptophol has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-Nitrosotryptophol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-Nitrosotryptophol has been found to reduce the levels of inflammatory cytokines in animal models of inflammation. It has also been shown to reduce oxidative stress in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Nitrosotryptophol in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, its anti-inflammatory activity makes it a useful tool for studying the effects of inflammation on cells and tissues. However, one limitation of using 1-Nitrosotryptophol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 1-Nitrosotryptophol. One area of research is the development of novel synthetic methods for the production of 1-Nitrosotryptophol. Additionally, the potential therapeutic applications of 1-Nitrosotryptophol should be further explored, particularly in the treatment of oxidative stress-related diseases and inflammatory diseases. Furthermore, the mechanism of action of 1-Nitrosotryptophol should be further elucidated to better understand its biological effects. Finally, the development of new formulations of 1-Nitrosotryptophol with improved solubility and bioavailability could lead to its use as a therapeutic agent.
Synthesis Methods
1-Nitrosotryptophol can be synthesized by the reaction of tryptophol with nitrous acid. The reaction occurs under acidic conditions and involves the nitrosation of the primary amine group of tryptophol. The resulting product is 1-Nitrosotryptophol, which can be purified by column chromatography.
Scientific Research Applications
1-Nitrosotryptophol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 1-Nitrosotryptophol has been found to exhibit anti-inflammatory activity, which suggests its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
properties
CAS RN |
120314-14-9 |
|---|---|
Product Name |
1-Nitrosotryptophol |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-(1-nitrosoindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-8-7-12(11-14)10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2 |
InChI Key |
LPKIJQXIHVWSIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Other CAS RN |
120314-14-9 |
synonyms |
1-nitrosotryptophol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



